molecular formula C22H19N5O5 B2383935 methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251601-45-2

methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Numéro de catalogue: B2383935
Numéro CAS: 1251601-45-2
Poids moléculaire: 433.424
Clé InChI: UTCSVOKJJPGWDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with a phenoxy group and an acetylamino benzoate moiety, making it a unique and versatile molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate phenoxy and acetylamino benzoate derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mécanisme D'action

The mechanism of action of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}

Activité Biologique

Methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate, also referred to as Fezolinetant, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrazine derivatives, which are known for their diverse biological activities. The structure includes a triazolo[4,3-a]pyrazine core linked to a phenoxy group and an acetylamino benzoate moiety.

Target of Action:
Fezolinetant primarily targets the Neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain perception and inflammation.

Mode of Action:
The compound inhibits the function of the NK1 receptor, leading to potential therapeutic effects in conditions associated with neurokinin signaling. This inhibition can modulate pain pathways and influence inflammatory responses.

Pharmacokinetics

Fezolinetant exhibits favorable pharmacokinetic properties:

  • Solubility: It is soluble in DMSO, suggesting good bioavailability.
  • Metabolism: The metabolic pathways involve phase I and phase II reactions typical for compounds of this class.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Fezolinetant. A study published in ACS Omega demonstrated its efficacy against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The compound was tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values indicative of significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antimicrobial Activity

Fezolinetant has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Efficacy :
    In a recent animal model study, Fezolinetant demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model. The administration resulted in a marked reduction in edema compared to control groups.
  • Combination Therapy :
    A study exploring combination therapy with Fezolinetant and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination regimens to overcome drug resistance.

Propriétés

IUPAC Name

methyl 2-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-7-3-6-10-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-5-4-8-15(16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSVOKJJPGWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.